molecular formula C9H6ClNO3 B1305350 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one CAS No. 95923-44-7

3-(2-Chloro-acetyl)-3H-benzooxazol-2-one

Cat. No. B1305350
CAS RN: 95923-44-7
M. Wt: 211.6 g/mol
InChI Key: WRFNPIFZSMPCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of chloroacetyl chloride . Chloroacetyl chloride is a chlorinated acyl chloride and is a bifunctional compound, making it a useful building block chemical .


Synthesis Analysis

While specific synthesis methods for “3-(2-Chloro-acetyl)-3H-benzooxazol-2-one” were not found, chloroacetyl chloride, a related compound, is used as an intermediate in the production of various compounds including herbicides and other chemical intermediates . It can react with amines and alcohols to form esters and amides .


Molecular Structure Analysis

The molecular structure of chloroacetyl chloride, a related compound, is available in the NIST Chemistry WebBook . The molecular formula is C2H2Cl2O and the molecular weight is 112.943 .


Chemical Reactions Analysis

Chloroacetyl chloride reacts rapidly with water and is incompatible with strong oxidizing agents, alcohols, and bases (including amines) . It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .


Physical And Chemical Properties Analysis

Chloroacetyl chloride is a colorless to light yellow liquid. It has a molecular weight of 112.943 and reacts with water .

Scientific Research Applications

Antimicrobial Agent Development

3-(2-Chloro-acetyl)-3H-benzooxazol-2-one: derivatives have been studied for their potential as antimicrobial agents. The compound’s structure allows for the synthesis of various derivatives that can be tested against bacterial (Gram-positive and Gram-negative) and fungal species. The antimicrobial activity is often evaluated using methods like the turbidimetric method to determine the efficacy of these compounds .

Anticancer Activity

The derivatives of 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one have also been explored for their anticancer properties. For instance, they have been assessed against human breast adenocarcinoma cancer cell lines (MCF7) using assays like the Sulforhodamine B (SRB) assay. The goal is to identify compounds with potential antiproliferative effects that could lead to the development of new cancer treatments .

Molecular Docking Studies

Molecular docking studies are crucial in understanding how these compounds interact with biological targets. 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one derivatives can be docked against various protein receptors to predict binding modes and affinities. This computational approach helps in rational drug design by identifying promising lead compounds for further development .

Synthetic Intermediate for Herbicides

The compound serves as an intermediate in the synthesis of herbicides, particularly in the chloroacetanilide family. These include widely used herbicides like metolachlor, acetochlor, alachlor, and butachlor. The production of these herbicides is significant, with an estimated usage of 100 million pounds annually .

Chemical Intermediate for Pharmaceuticals

3-(2-Chloro-acetyl)-3H-benzooxazol-2-one: is used to produce chemical intermediates like phenacyl chloride, which is further utilized in the synthesis of pharmaceuticals. For example, it’s involved in the production of lidocaine, a common local anesthetic, and venlafaxine, an antidepressant .

Research in Chemical Reactions and Properties

The compound’s reactivity and properties make it a subject of interest in chemical research. Studies often focus on its reactions with other chemicals, its phase change data, and its thermochemical data. This research contributes to a deeper understanding of its behavior and potential applications in various fields .

Safety and Hazards

Chloroacetyl chloride is very toxic by inhalation and corrosive to metals and tissue . It reacts violently with water, and contact with water liberates toxic gas .

Future Directions

While specific future directions for “3-(2-Chloro-acetyl)-3H-benzooxazol-2-one” are not available, research into related compounds continues, particularly in the areas of antimicrobial and anticancer drug development .

Mechanism of Action

Target of Action

Similar compounds have been known to target proteins like atp1a1 (sodium/potassium-transporting atpase alpha-1) and parp1 (poly(adp-ribose) polymerase 1) in cancer cells .

Mode of Action

It’s known that acyl chlorides, such as chloroacetyl chloride, are highly reactive and susceptible to nucleophilic attack . This suggests that 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one might interact with its targets through a similar mechanism, leading to changes in the function of the target proteins.

Biochemical Pathways

Related compounds have been shown to affect multiple tumor pathways, implicating key genes such as akt1, alb, casp3, esr1, gapdh, hsp90aa1, and stat3 .

Pharmacokinetics

Similar compounds have been shown to have high gastrointestinal absorption, indicating good bioavailability .

Action Environment

The action of 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one can be influenced by various environmental factors. For instance, the presence of water can lead to the generation of hydrochloric acid, making it a lachrymator . This suggests that the compound’s action, efficacy, and stability might be significantly affected by the conditions in which it is stored and used.

properties

IUPAC Name

3-(2-chloroacetyl)-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c10-5-8(12)11-6-3-1-2-4-7(6)14-9(11)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFNPIFZSMPCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389264
Record name 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-acetyl)-3H-benzooxazol-2-one

CAS RN

95923-44-7
Record name 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.